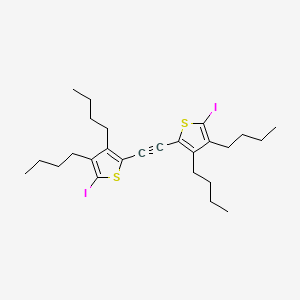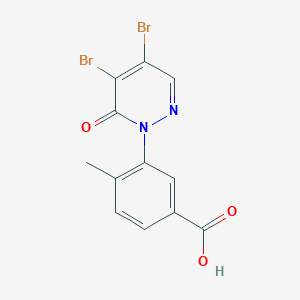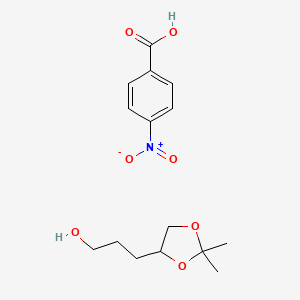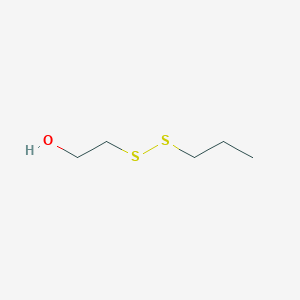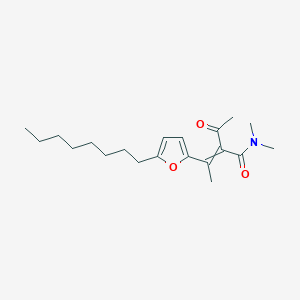
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide is an organic compound known for its unique structure and properties. It is characterized by the presence of an acetyl group, a dimethylamino group, and a furan ring substituted with an octyl chain.
Vorbereitungsmethoden
The synthesis of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octyl Chain: The octyl chain is introduced via alkylation reactions using octyl halides.
Acetylation and Dimethylation: The final steps involve acetylation of the furan ring and dimethylation of the amine group using reagents such as acetic anhydride and dimethylamine.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide include:
5-octylfuran-2(5H)-one: Shares the furan ring and octyl chain but lacks the acetyl and dimethylamino groups.
2-acetyl-3-(5-octylfuran-2-yl)but-2-enamide: Similar structure but without the dimethylamino group.
N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide: Lacks the acetyl group.
Eigenschaften
CAS-Nummer |
827574-32-3 |
|---|---|
Molekularformel |
C20H31NO3 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide |
InChI |
InChI=1S/C20H31NO3/c1-6-7-8-9-10-11-12-17-13-14-18(24-17)15(2)19(16(3)22)20(23)21(4)5/h13-14H,6-12H2,1-5H3 |
InChI-Schlüssel |
CKARNHINAUWNAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(O1)C(=C(C(=O)C)C(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
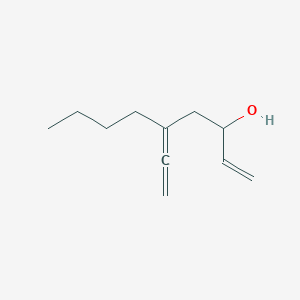
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
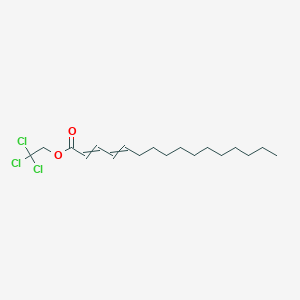
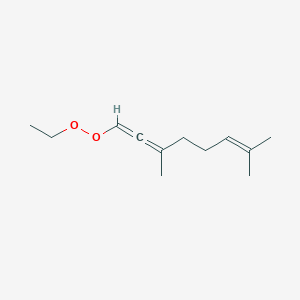

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)

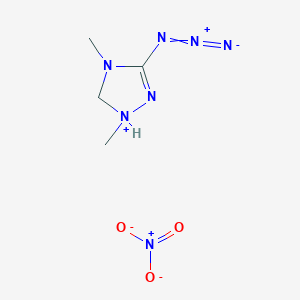
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
